![molecular formula C28H29N3O5 B606450 CAA0225 CAS No. 244072-26-2](/img/new.no-structure.jpg)
CAA0225
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CAA0225 is a novel inhibitor specific for cathepsin L. This compound is a probe for autophagic proteolysis.
科学研究应用
Cardiovascular Applications
1.1 Mechanism of Action
CAA0225 inhibits cathepsin L, which plays a critical role in myocardial injury during reperfusion. Elevated levels of cathepsin L have been associated with larger infarct sizes and impaired cardiac function in patients with ST-Elevation Myocardial Infarction (STEMI). By blocking this enzyme, this compound has been shown to reduce infarct size and improve cardiac contractility.
1.2 Preclinical Studies
A series of preclinical studies have demonstrated the efficacy of this compound in improving cardiac function post-ischemia:
- In Vivo Studies : In murine models, administration of this compound during reperfusion significantly decreased infarct size to 73% of control levels and preserved fractional shortening over a two-week period compared to control groups treated with DMSO .
- Hemodynamic Measurements : Pressure-volume loop analyses indicated that this compound-treated hearts exhibited improved hemodynamic parameters, including increased developed pressure and rates of pressure change (dP/dt max and dP/dt min) at 120 minutes post-reperfusion .
Parameter | Control (DMSO) | This compound Treatment |
---|---|---|
Infarct Size (%) | 100 | 73 |
Developed Pressure | Baseline | Increased |
dP/dt max | Baseline | Increased |
Fractional Shortening (%) | Decreased | Preserved |
Antiviral Applications
2.1 Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties, particularly against coronaviruses. It has been shown to inhibit cathepsin L's activity, which is crucial for the viral entry process into host cells.
- In Vitro Studies : this compound was tested alongside other protease inhibitors and demonstrated significant antiviral activity against various strains of coronaviruses. The compound's ability to form noncovalent complexes with cathepsin L enhances its efficacy as an antiviral agent .
2.2 Structural Insights
Research involving mass spectrometry has elucidated the binding characteristics of this compound with cathepsin L, confirming its noncovalent binding nature and establishing it as a potent inhibitor compared to structurally related compounds .
Compound | Binding Type | Potency |
---|---|---|
This compound | Noncovalent | Most Potent |
E-64 | Covalent | Moderate |
CLIK148 | Noncovalent | Less Potent |
Case Studies
3.1 Ischemia-Reperfusion Injury
A notable case study involved the administration of this compound in a randomized controlled trial using Langendorff-perfused rat hearts. Results showed that early intervention with this compound during reperfusion reduced infarct size significantly compared to control groups while improving overall cardiac function metrics .
3.2 Combination Therapies
This compound has also been explored in combination with other therapeutic agents for enhanced efficacy in treating complex diseases such as cancer and infectious diseases. Research indicates that combining this compound with other drugs can produce synergistic effects, enhancing overall treatment outcomes while minimizing side effects .
属性
CAS 编号 |
244072-26-2 |
---|---|
分子式 |
C28H29N3O5 |
分子量 |
487.56 |
IUPAC 名称 |
(2S,3S)-2-N-[(1S)-1-(benzylcarbamoyl)-2-phenylethyl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |
InChI 键 |
ZMZQYVMNDRBKLO-SDHOMARFSA-N |
SMILES |
O=C([C@H]1O[C@@H]1C(NCCC2=CC=C(O)C=C2)=O)N[C@H](C(NCC3=CC=CC=C3)=O)CC4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CAA0225; CAA 0225; CAA-0225. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。